molecular formula C7H12N2O2 B13059240 3,8-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine

3,8-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine

Cat. No.: B13059240
M. Wt: 156.18 g/mol
InChI Key: KYGIHFOIHFARDC-UHFFFAOYSA-N
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Description

Structural Context and Topological Features of the 3,8-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine Scaffold

The nomenclature of "this compound" provides a detailed blueprint of its molecular architecture. According to IUPAC naming conventions for spiro compounds, the name can be deconstructed to reveal its precise atomic arrangement. vedantu.comqmul.ac.uked.govqmul.ac.ukacdlabs.com

The core of the molecule is a spiro[4.5]decane framework. This indicates a bicyclic system where two rings are joined by a single common atom, the spiro atom. The numbers in the brackets, [4.5], denote the number of carbon atoms in each ring connected to the spiro atom, excluding the spiro atom itself. Thus, the scaffold consists of a five-membered ring and a six-membered ring.

The prefixes "3,8-Dioxa-1-aza" specify the presence and location of heteroatoms within this bicyclic system. The numbering of the spirocyclic system begins in the smaller ring, adjacent to the spiro atom, and proceeds around the smaller ring, through the spiro atom, and then around the larger ring. Therefore, the nitrogen atom ("aza") is at position 1, and the two oxygen atoms ("dioxa") are at positions 3 and 8.

The suffixes "-1-en" and "-2-amine" indicate further functionalization. "-1-en" signifies the presence of a double bond originating at position 1 (between the nitrogen at position 1 and a carbon at position 2). The "-2-amine" indicates that an amine group (-NH2) is attached to the carbon atom at position 2.

This unique combination of a spirocyclic core, multiple heteroatoms, and specific functional groups results in a molecule with distinct topological features. The spirocyclic nature imparts a rigid, three-dimensional geometry, which is a significant departure from the planar structures of many aromatic compounds. researchgate.netnih.govresearchgate.net This defined spatial arrangement is crucial for specific molecular interactions, particularly in biological systems. tandfonline.commdpi.com The presence of oxygen and nitrogen atoms introduces sites for hydrogen bonding and potential coordination with metal ions, influencing the compound's solubility, polarity, and binding properties.

Structural and Topological Features of this compound
FeatureDescriptionImplication
Core ScaffoldSpiro[4.5]decaneA bicyclic system with a shared spiro atom, consisting of a five-membered and a six-membered ring.
HeteroatomsOne nitrogen (position 1) and two oxygen atoms (positions 3 and 8).Introduces polarity, hydrogen bonding capability, and potential for coordination.
UnsaturationA double bond at position 1 (-1-en).Creates a planar region within the otherwise 3D structure and influences electronic properties.
Functional GroupAn amine group at position 2 (-2-amine).Provides a site for further chemical modification and potential biological interactions.
Overall TopologyRigid, three-dimensional structure.Allows for precise spatial orientation of functional groups, which can enhance selectivity in biological targeting. tandfonline.com

Academic Significance of Spirocyclic Heterocycles in Organic Synthesis and Beyond

Spirocyclic heterocycles are a class of organic compounds that have garnered considerable attention in academic and industrial research due to their unique structural and biological properties. nih.gov Their rigid three-dimensional framework is a key feature that distinguishes them from more flexible linear or planar aromatic systems. researchgate.netnih.gov This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets, making them valuable scaffolds in drug discovery. tandfonline.commdpi.com

In the realm of organic synthesis , the construction of spirocyclic systems presents a significant challenge that has spurred the development of novel synthetic methodologies. doi.orgresearchgate.netnih.gov Chemists have devised various strategies, including intramolecular cyclizations, cycloaddition reactions, and rearrangement reactions, to access these complex architectures. The synthesis of nitrogen-containing spirocycles, in particular, is an active area of research due to their prevalence in natural products and pharmaceutically active compounds. doi.orgnih.gov

The academic significance of spirocyclic heterocycles extends beyond synthesis and into various applied fields:

Medicinal Chemistry and Drug Discovery : The unique 3D shape of spirocycles allows them to interact with protein binding sites in a highly specific manner, often leading to improved potency and reduced off-target effects. nih.govresearchgate.nettandfonline.com Many natural products and approved drugs feature spirocyclic motifs. nih.gov The incorporation of spirocyclic scaffolds can also improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. tandfonline.com For instance, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been investigated as ligands for sigma-1 receptors, which are implicated in various neurological disorders and cancers. acs.orgnih.govresearchgate.netsigmaaldrich.com

Materials Science : The rigid and well-defined structure of spiro compounds makes them suitable components for advanced materials. They have been incorporated into organic light-emitting diodes (OLEDs), where their structure helps to prevent aggregation and improve device stability and efficiency. acs.orgacs.org Their unique topology can also be exploited in the design of polymers with specific folding properties and in the development of sensors. researchgate.net

Agrochemicals : Spirocyclic compounds are also utilized in the development of new pesticides and herbicides. Their specific modes of action, often stemming from their unique shapes, can lead to higher efficacy and selectivity against target pests and weeds.

Academic and Industrial Significance of Spirocyclic Heterocycles
Field of ApplicationKey Advantages of Spirocyclic ScaffoldsIllustrative Examples
Medicinal ChemistryEnhanced binding affinity and selectivity, improved physicochemical properties, structural novelty. researchgate.netnih.govtandfonline.comAnticancer agents, central nervous system drugs, antivirals. researchgate.netmdpi.com
Materials ScienceHigh thermal and morphological stability, defined 3D structure for preventing aggregation. acs.orgacs.orgOrganic light-emitting diodes (OLEDs), specialized polymers, sensors. acs.org
Organic SynthesisDriving force for the development of new synthetic methods and strategies. doi.orgresearchgate.netAsymmetric catalysis, multicomponent reactions, ring-closing metathesis. doi.org
AgrochemicalsHigh efficacy and selectivity against target organisms. Insecticides, herbicides, fungicides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

3,8-dioxa-1-azaspiro[4.5]dec-1-en-2-amine

InChI

InChI=1S/C7H12N2O2/c8-6-9-7(5-11-6)1-3-10-4-2-7/h1-5H2,(H2,8,9)

InChI Key

KYGIHFOIHFARDC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12COC(=N2)N

Origin of Product

United States

Synthetic Methodologies for 3,8 Dioxa 1 Azaspiro 4.5 Dec 1 En 2 Amine and Analogous Spiro 4.5 Decane Systems

Foundational Synthetic Routes to Azaspiro[4.5]decane Scaffolds

The construction of the azaspiro[4.5]decane core is a critical step in the synthesis of the target molecule and its analogs. Various synthetic strategies have been developed to efficiently create this spirocyclic framework, which features a shared carbon atom between a five-membered and a six-membered ring.

Cyclization Strategies for Spirocyclic Amine Formation

Cyclization reactions are fundamental to the formation of the heterocyclic rings in azaspiro[4.5]decane systems. These strategies often involve the intramolecular formation of carbon-nitrogen bonds to create the desired cyclic amine.

One common approach is the electrophilically promoted cyclization of unsaturated amines. For instance, the treatment of a homoallylamine with iodine can promote an electrophilic cyclofunctionalization to form a five-membered nitrogen-containing ring, a key step in building the 1-azaspiro[4.5]decane skeleton. researchgate.net Another strategy involves the oxidative intramolecular hydroxycyclization of alkenes to generate oxa-spirocyclic amines. rsc.org These methods highlight the versatility of using intramolecular reactions to construct the spirocyclic core.

The Hofmann-Löffler-Freytag reaction provides a pathway for the formation of bridged bicyclic amines through C-H bond amination, a strategy that can be adapted for the synthesis of spirocyclic amines. escholarship.org This reaction typically involves the generation of a nitrogen-centered radical which then abstracts a hydrogen atom, followed by cyclization. The distinct roles of light and heat in promoting N-I bond homolysis and SN2 ring closure, respectively, have been identified in this process. escholarship.org

Multicomponent Reaction Approaches to Spiro-Heterocycles

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.org This approach is particularly valuable for creating diverse libraries of spiro-heterocycles for drug discovery. rsc.orgresearchgate.net MCRs are atom-economical and can proceed through a series of steps where different functional groups react in a specific order. rsc.org

Microwave-assisted MCRs have further enhanced the efficiency of spiro-heterocycle synthesis by accelerating reaction rates and improving yields. rsc.orgresearchgate.netbohrium.com For example, a novel multicomponent reaction has been developed where a cyclic β-keto ester reacts with urea (B33335) and two molecules of an aldehyde to form spiro heterobicyclic aliphatic rings in good yields. acs.org This pseudo-four-component reaction demonstrates the potential of MCRs to generate complex spirocyclic systems in a one-pot fashion. acs.org

Reaction TypeKey FeaturesExample Application
Microwave-Assisted MCRs Accelerated reaction rates, improved yields, efficient assembly of complex molecules.Synthesis of novel spiro heterocyclic compounds for drug discovery. rsc.orgresearchgate.net
Pseudo-Four-Component Reaction One-pot synthesis of spiro heterobicyclic systems from simple starting materials.Reaction of a cyclic β-keto ester, urea, and an aldehyde to form spiro rings. acs.org

Tandem and Cascade Nucleophilic Cyclization Sequences

Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide an elegant and efficient route to complex spirocyclic systems. These sequences are often initiated by a nucleophilic attack followed by a series of cyclizations.

A notable example is the tandem Prins/pinacol cascade process catalyzed by a Lewis acid for the synthesis of 8-oxaspiro[4.5]decan-1-ones. rsc.org This reaction proceeds with good yields and excellent selectivity. Rhodium-catalyzed cascade C-H activation/spiroannulation reactions have also been developed for the regioselective synthesis of spiroindenes fused with (di)benzodiazepine frameworks. acs.orgacs.org These methods demonstrate the power of transition-metal catalysis in orchestrating complex cyclization cascades.

Another approach involves a tandem Rh(II)-catalyzed O-H insertion/base-promoted cyclization of diazoarylidene succinimides to afford novel spiroheterocycles. beilstein-journals.orgnih.gov This protocol allows for the synthesis of furan-2(5H)-ones, tetrahydrofurans, and pyrans that are spiro-conjugated to a succinimide (B58015) ring. beilstein-journals.org

Precursors and Building Blocks in the Synthesis of Dioxa-Azaspiro Compounds

The judicious choice of starting materials is crucial for the successful synthesis of 3,8-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine and related compounds. Cyclic ketones and diamines, as well as molecules containing pre-formed dioxane moieties, serve as key building blocks.

Utilization of Cyclic Ketones and Diamines (e.g., Piperidone Derivatives)

Piperidine derivatives are essential building blocks for many therapeutic drugs and natural products. researchgate.net Specifically, 4-piperidone (B1582916) serves as a versatile synthon for the construction of various spiro-heterocycles. researchgate.net The synthesis of spiro-piperidine derivatives has been achieved through various methods, including one-pot reactions in eco-friendly ionic liquids. tandfonline.com

For instance, the reaction of 1H-indole-2,3-dione (isatin) with N-methylglycine (sarcosine) and 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones leads to the formation of novel spiro-pyrrolidine derivatives through a [3+2]-cycloaddition of azomethine ylides. researchgate.net This highlights the utility of piperidone-derived dienophiles in cycloaddition reactions to build spirocyclic frameworks.

Precursor TypeSynthetic ApplicationResulting Scaffold
4-Piperidone Derivatives Synthon for various spiro-heterocycles. researchgate.netSpiro-thiazolidinones, spiro-pyrrolidines. tandfonline.comresearchgate.net
Cyclic β-Keto Esters Reactant in multicomponent reactions. acs.orgSpiro heterobicyclic aliphatic rings. acs.org
Cyclobutanones Substrate for condensation and rearrangement reactions. acs.orgBicyclic amidines via spirocyclic aminals. acs.org

Integration of Dioxane Moieties in Spiro Systems

The incorporation of a dioxane ring into a spirocyclic system is a key feature of the target molecule. The synthesis of spiro-1,3-dioxanes can be achieved through the condensation of a suitable ketone with a diol, such as pentaerythritol. ijsr.net The stereochemistry of these spiro-1,3-dioxane derivatives has been investigated using NMR methods, revealing insights into their conformational preferences. researchgate.netrsc.org

The synthesis of 1,5-dioxa-9-azaspiro[5.5]undecane derivatives has been reported as part of the development of selective σ1 receptor ligands. nih.gov These compounds, along with their 1-oxa-8-azaspiro[4.5]decane counterparts, demonstrate the importance of these oxygen-containing spirocyclic scaffolds in medicinal chemistry. nih.gov The integration of the dioxane moiety can significantly influence the physicochemical properties of the molecule, such as improving water solubility and lowering lipophilicity. rsc.org

Advanced Synthetic Techniques for this compound and Related Structures

The synthesis of complex heterocyclic scaffolds such as this compound and its analogs demands sophisticated and efficient chemical methodologies. Modern synthetic chemistry has moved beyond classical approaches, embracing advanced techniques that offer significant advantages in terms of reaction speed, efficiency, control over stereochemistry, and sustainability. These methods, including microwave-assisted synthesis, radical and photocatalytic pathways, and asymmetric catalysis, are pivotal in accessing novel N-heterospirocyclic structures for various scientific applications.

Microwave-Assisted Organic Synthesis

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, utilizing microwave radiation to heat reactions directly and efficiently. researchgate.netbohrium.comsemanticscholar.org Unlike conventional heating methods that rely on external heat sources and slow thermal conduction, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. scispace.com This process can dramatically accelerate reaction rates, often reducing reaction times from hours or days to mere minutes, while also improving product yields and purity. rsc.orgrsc.org

The application of microwave irradiation has been particularly effective in the construction of spiro heterocyclic frameworks. semanticscholar.org For instance, the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, a related spiropiperidine structure, was significantly enhanced using microwave conditions. arkat-usa.org In a comparative study, the key spirocyclization step, which required 10 days under conventional heating at 80°C, was completed in just 10 minutes at 60°C under microwave irradiation, demonstrating a profound rate enhancement without compromising the integrity of the product. arkat-usa.org

Another relevant example is the microwave-assisted multicomponent reaction to form 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives. nih.govnih.gov This synthesis highlights the superiority of the microwave approach over classical methods, showing a substantial reduction in reaction time alongside an increase in product yield. nih.gov

EntryMethodTemperature (°C)TimeYield (%)Reference
Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-ones
1Conventional Heating8010 days71 arkat-usa.org
2Microwave Irradiation6010 min76 arkat-usa.org
Synthesis of 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine
1Conventional HeatingReflux7-8 hours72 nih.govnih.gov
2Microwave Irradiation-10-15 min89 nih.govnih.gov

Radical and Photocatalytic Approaches to N-Heterospirocycles

Visible-light photocatalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. nih.gov This strategy avoids the need for harsh reagents or high temperatures, aligning with the principles of green chemistry. mdpi.com Photocatalysis has proven to be a powerful tool for constructing complex molecular architectures, including N-heterospirocycles, through novel bond-forming strategies. acs.orgresearchgate.net

One prominent strategy involves the photocatalytic generation of nitrogen-centered radicals to initiate cyclization cascades. acs.org Researchers have successfully constructed β-spirocyclic pyrrolidines from N-allylsulfonamides and alkenes using an iridium-based photocatalyst. acs.orgcam.ac.uk This method facilitates a radical addition and subsequent 5-exo-trig cyclization to assemble the spirocyclic system in moderate to very good yields. acs.org Similarly, a general strategy for building C(sp³)-rich N-heterospirocycles from aliphatic ketones and alkene-containing secondary amines has been developed, proceeding through the photocatalytic generation of a key α-amino radical intermediate. scispace.comnih.gov

Of particular relevance to the spiro[4.5]decane framework is the development of a synergistic approach combining photocatalysis and organocatalysis for the [3+2] cycloaddition of N-cyclopropylanilines with olefins. mdpi.comresearchgate.net This metal-free method allows for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones. The reaction proceeds under mild conditions and achieves high atom economy and excellent stereocontrol, with diastereomeric ratios reaching up to 99:1. mdpi.com This highlights the capability of photocatalysis to construct highly functionalized spiro systems with precision.

EntryAlkene SubstrateAmine SubstrateYield (%)Diastereomeric Ratio (dr)Reference
Synthesis of 2-Amino-spiro[4.5]decane-6-ones via Synergistic Catalysis
12-Methylene-tetrahydronaphthalen-1-oneN-Cyclopropylaniline8298:2 mdpi.comresearchgate.net
22-Methylene-tetrahydronaphthalen-1-oneN-Cyclopropyl-4-fluoroaniline8899:1 mdpi.comresearchgate.net
32-Methylene-tetrahydronaphthalen-1-oneN-Cyclopropyl-3-fluoroaniline7599:1 mdpi.comresearchgate.net
42-Methylene-6-methoxy-tetrahydronaphthalen-1-oneN-Cyclopropylaniline7997:3 mdpi.comresearchgate.net

Furthermore, photocatalytic radical dearomative cyclization provides a direct route to the spiro[4.5]decane core itself. acs.orgresearchgate.net This process involves a visible light-induced radical reaction between substrates like 2-bromo-2-(2-methoxybenzyl)malonate and various alkynes to afford spiro[4.5]deca-1,7,9-trien-6-ones in moderate to excellent yields under mild conditions. acs.orgresearchgate.net

Asymmetric and Stereoselective Synthesis of Spiro[4.5]decane Enantiomers

The three-dimensional nature of spirocycles means they often possess stereogenic centers, most notably the central spiro atom. Controlling the absolute stereochemistry of these centers is a critical challenge in modern synthesis, as different enantiomers or diastereomers of a molecule can have vastly different biological activities. Asymmetric and stereoselective synthesis aims to produce a single desired stereoisomer, maximizing therapeutic potential and minimizing off-target effects.

Significant progress has been made in the stereocontrolled synthesis of spiro[4.5]decane systems. As noted previously, the synergistic use of photocatalysis and chiral organocatalysts, such as BINOL-derived phosphoric acid, has enabled the synthesis of 2-amino-spiro[4.5]decane-6-ones with very high diastereoselectivity (up to 99:1 dr). mdpi.comresearchgate.net This demonstrates effective control over the relative stereochemistry of the newly formed chiral centers.

For controlling absolute stereochemistry (enantioselectivity), asymmetric catalysis is the foremost tool. N-Heterocyclic Carbene (NHC) organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of various spiroheterocycles. nih.govnih.gov Chiral NHC catalysts can facilitate cycloaddition reactions to generate spirocyclic products with high enantiomeric excess (ee), often in the range of 83-99% ee. nih.gov Another powerful approach involves transition metal catalysis. For example, a palladium-catalyzed asymmetric (4+2) dipolar cyclization has been developed to construct chiral spiro-indenes, which bear an all-carbon quaternary stereocenter, with both high diastereoselectivity (up to 19:1 dr) and excellent enantioselectivity (up to 97% ee). oaepublish.com These methods showcase the ability of chiral catalysts to precisely orchestrate the formation of specific enantiomers.

Catalytic SystemReaction TypeAchieved SelectivitySubstrate ClassReference
Chiral Phosphoric Acid / Photocatalysis[3+2] Cycloadditionup to 99:1 drN-Cyclopropylanilines mdpi.com
Chiral N-Heterocyclic Carbene (NHC)[2+2] Annulationup to >20:1 dr, 83-99% eeKetenes and Isatins nih.gov
Palladium / Chiral Ligand(4+2) Dipolar Cyclizationup to 19:1 dr, up to 97% eeVinylbenzoxazinanones oaepublish.com

These advanced stereoselective strategies are crucial for accessing optically pure spiro[4.5]decane enantiomers and related N-heterospirocycles, paving the way for detailed investigation of their structure-activity relationships.

Chemical Reactivity and Derivatization Strategies for 3,8 Dioxa 1 Azaspiro 4.5 Dec 1 En 2 Amine

Reactivity of the Amine and Enamine Functional Groups

The chemical behavior of 3,8-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine is dominated by the interplay between the nucleophilic exocyclic amine and the electron-rich spirocyclic enamine moiety. These two functionalities offer distinct yet complementary sites for chemical modification.

Nucleophilic Reactivity of the Exocyclic Amine

The exocyclic primary amine (-NH2) at the 2-position serves as a primary nucleophilic center. Its reactivity is influenced by the electronic effects of the adjacent enamine system. While the nitrogen lone pair of the enamine is delocalized into the double bond, the exocyclic amine retains significant nucleophilic character, making it amenable to a variety of common amine derivatization reactions.

Key reactions involving the exocyclic amine include:

Acylation: The primary amine can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental for introducing a wide range of substituents and for peptide coupling strategies. The general transformation is depicted below:

Reactant 1Reactant 2ProductReaction Type
This compoundAcyl Chloride (R-COCl)N-(3,8-Dioxa-1-azaspiro[4.5]dec-1-en-2-yl)amideAcylation
This compoundAnhydride ((RCO)2O)N-(3,8-Dioxa-1-azaspiro[4.5]dec-1-en-2-yl)amideAcylation

Alkylation: Mono- or di-alkylation of the primary amine can be achieved with alkyl halides. However, careful control of reaction conditions is necessary to avoid over-alkylation. youtube.com Reductive amination offers a more controlled method for mono-alkylation, reacting the amine with an aldehyde or ketone in the presence of a reducing agent. masterorganicchemistry.com

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in medicinal chemistry.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These moieties are valuable for their hydrogen bonding capabilities in molecular recognition.

The nucleophilicity of the exocyclic amine can be modulated by the electronic properties of the enamine. The electron-donating nature of the enamine nitrogen may slightly enhance the basicity and nucleophilicity of the adjacent primary amine.

Electrophilic Additions to the Spirocyclic Enamine Moiety

The enamine functional group within the spirocyclic system is characterized by an electron-rich double bond, making the α-carbon (C3) nucleophilic. youtube.comwikipedia.org This reactivity is a cornerstone of enamine chemistry, famously exploited in the Stork enamine synthesis. mdpi.com

Common electrophilic addition reactions at the α-carbon include:

Alkylation: Enamines readily react with alkyl halides in an SN2 fashion to form a new carbon-carbon bond at the α-position. youtube.comwikipedia.org The resulting iminium salt intermediate can then be hydrolyzed to the corresponding α-alkylated ketone.

Acylation: Reaction with acyl halides leads to the formation of β-dicarbonyl compounds after hydrolysis of the intermediate iminium salt. wikipedia.org This provides a powerful method for constructing complex molecular frameworks.

Michael Addition: Enamines can act as Michael donors in conjugate additions to α,β-unsaturated carbonyl compounds. This 1,4-addition is a valuable tool for carbon-carbon bond formation. wikipedia.org

The general mechanism for these reactions involves the attack of the nucleophilic α-carbon of the enamine on the electrophile, followed by the formation of a resonance-stabilized iminium ion.

Enamine ReactionElectrophileIntermediateFinal Product (after hydrolysis)
AlkylationAlkyl Halide (R-X)Iminium Saltα-Alkylated Ketone
AcylationAcyl Halide (R-COCl)Iminium Saltβ-Dicarbonyl Compound
Michael Additionα,β-Unsaturated CarbonylIminium Salt1,5-Dicarbonyl Compound

Modifications of the Spirocyclic Ring System

The 3,8-dioxa-1-azaspiro[4.5]decane core provides a rigid and three-dimensionally defined scaffold. nih.gov Modifications to this ring system can be achieved through various synthetic strategies, allowing for the exploration of different spatial arrangements of functional groups.

The spiroketal moiety, while generally stable, can be sensitive to strong acidic conditions, which could lead to ring-opening. This property can be exploited for further transformations if desired. Synthetic strategies for creating similar spiro-N,O-heterocycles often involve intramolecular cyclization reactions, suggesting that modifications could be introduced by starting with functionalized precursors to the spirocycle itself. researchgate.net For instance, variations in the diol used to form the ketal portion of the ring system would lead to analogues with different ring sizes or substitution patterns on the dioxane ring.

Furthermore, reactions that target the enamine double bond can lead to significant alterations of the heterocyclic ring. For example, cycloaddition reactions could be envisioned, potentially leading to more complex polycyclic systems. The stability and reactivity of the spiroketal can be influenced by the nature of the substituents on the ring system. rsc.org

Diversification and Functionalization for Library Synthesis

The orthogonal reactivity of the exocyclic amine and the enamine moiety makes this compound an excellent building block for combinatorial library synthesis. semanticscholar.org The ability to selectively functionalize two different positions on the molecule allows for the rapid generation of a diverse set of compounds. nih.gov

A typical strategy for library synthesis would involve:

Functionalization of the exocyclic amine: A diverse set of building blocks (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) can be reacted with the primary amine to introduce a first point of diversity.

Functionalization of the enamine: The resulting library of N-functionalized compounds can then be subjected to a second round of diversification by reacting the enamine moiety with a range of electrophiles (e.g., alkyl halides, acyl halides, Michael acceptors).

This two-step diversification strategy allows for the creation of a large and structurally diverse library of compounds based on the rigid spirocyclic scaffold. The three-dimensional nature of the spirocycle is particularly advantageous in drug discovery, as it allows for the exploration of chemical space in a way that is not possible with flat, aromatic scaffolds. nih.gov The synthesis of spiro heterocycles is an active area of research for the development of new therapeutic agents.

Spectroscopic and Analytical Data for this compound Not Available in Public Scientific Literature

A comprehensive search of scientific literature and chemical databases has revealed no specific experimental spectroscopic or analytical data for the compound This compound . Consequently, it is not possible to provide a detailed, scientifically accurate article on its characterization as requested.

The required information for a thorough analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis, is not published in the available resources. While data exists for structurally related but distinct compounds, such as derivatives of 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane, this information cannot be extrapolated to accurately describe the specific spectroscopic fingerprint of this compound.

Generating an article without verifiable data would lead to speculation and scientific inaccuracy. Therefore, the content for the requested outline subsections cannot be provided at this time.

Computational and Theoretical Chemistry Investigations of 3,8 Dioxa 1 Azaspiro 4.5 Dec 1 En 2 Amine

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and electronic nature of molecules. For 3,8-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine, a thorough conformational analysis would involve identifying the most stable geometric arrangements (conformers) of the molecule. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure. The conformer with the lowest energy is considered the most stable and is likely to be the most populated at room temperature.

Once the stable conformers are identified, their electronic properties can be calculated. These properties provide insights into the molecule's reactivity and potential interactions with other molecules. Key electronic properties that would be investigated include:

Molecular Orbital Energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other charged or polar species.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule, including charge distribution on individual atoms and the nature of orbital interactions.

While specific data for this compound is not available, a hypothetical data table for its key electronic properties might look like this:

PropertyHypothetical Calculated ValueSignificance
HOMO Energy -6.5 eVIndicates the energy of the highest energy electrons and the molecule's electron-donating ability.
LUMO Energy 1.2 eVRepresents the energy of the lowest energy unoccupied orbital and the molecule's electron-accepting ability.
HOMO-LUMO Gap 7.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment 3.4 DA significant dipole moment indicates a polar molecule, which influences its solubility and interactions.
Mulliken Atomic Charges C1: +0.2, N2: -0.5, O3: -0.4Provides an estimation of the partial charges on individual atoms within the molecule.

In Silico Studies of Molecular Interactions and Reactivity Prediction

In silico studies employ computational methods to simulate and predict the interactions of a molecule with biological targets, such as enzymes and receptors. These studies are crucial in drug discovery and development for identifying potential therapeutic agents. For this compound, molecular docking would be a key in silico technique to predict its binding affinity and mode of interaction with various protein targets.

Reactivity prediction for this compound would involve the use of global and local reactivity descriptors derived from conceptual DFT. These descriptors help in identifying the most reactive sites within the molecule.

Reactivity DescriptorHypothetical Calculated ValueInterpretation
Global Hardness (η) 3.85 eVMeasures the resistance to change in electron distribution; a higher value indicates greater stability.
Global Softness (S) 0.26 eV⁻¹The reciprocal of hardness; a higher value suggests greater reactivity.
Electronegativity (χ) 2.65 eVRepresents the molecule's ability to attract electrons.
Fukui Functions (f(r)) f+ at C4, f- at N2Local reactivity descriptors that identify the most likely sites for nucleophilic (f+) and electrophilic (f-) attack. For instance, research on similar compounds has utilized Fukui functions to model chemical reactivity and intramolecular site selectivity. nih.gov

Mechanistic Probes through Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT could be employed to study the mechanisms of chemical reactions involving this molecule. This would involve calculating the energies of reactants, products, and, most importantly, the transition states that connect them.

By mapping out the potential energy surface for a given reaction, researchers can determine the most likely reaction pathway and the associated activation energies. This information is invaluable for understanding reaction kinetics and for designing more efficient synthetic routes. For example, DFT calculations have been used to investigate the tautomerization mechanisms of similar heterocyclic compounds. nih.gov Such studies can provide insights into the stability of different tautomeric forms and the energy barriers for their interconversion. nih.gov

While specific DFT studies on the reaction mechanisms of this compound are not available, this approach holds significant promise for future research aimed at unraveling the chemical behavior of this intriguing molecule.

Role of 3,8 Dioxa 1 Azaspiro 4.5 Dec 1 En 2 Amine As a Synthetic Intermediate and Scaffold

Scaffold Design for Novel Heterocyclic Compounds in Medicinal Chemistry Research

The spirocyclic scaffold is a privileged structure in medicinal chemistry, often leading to compounds with improved pharmacological properties compared to their non-spirocyclic counterparts. bldpharm.com The inherent three-dimensionality of spirocycles can enhance binding affinity and selectivity for biological targets. bldpharm.comresearchgate.net

Derivatives of various azaspiro[4.5]decanes have been investigated for a range of therapeutic applications. For instance, different 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and evaluated for their antitumor activity. nih.gov Similarly, 1-oxa-3-azaspiro[4.5]decan-2-one derivatives have been explored as potential treatments for eating disorders. google.com The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has been identified in novel δ opioid receptor-selective agonists, which have potential applications in pain management. nih.gov

Should 3,8-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine be synthesized, its unique arrangement of heteroatoms could be exploited to design novel libraries of compounds for drug discovery programs. The amine functionality could be readily modified to introduce a variety of substituents, allowing for the systematic exploration of structure-activity relationships.

Precursor in the Development of Specialty Chemicals and Materials

Beyond pharmaceuticals, spirocyclic compounds can be utilized as precursors for specialty chemicals and materials. The rigid structure of the spirocyclic core can impart unique physical and chemical properties to polymers and other materials. For example, the incorporation of spirocyclic units can influence thermal stability, solubility, and optical properties. While there is no specific information on the use of this compound in this context, the general class of oxazaspirocycles holds potential for such applications.

Due to the absence of specific research data for this compound, no data tables of its research findings can be provided. The information presented is based on the established roles of structurally related spirocyclic compounds.

Biochemical Interaction Mechanisms of Spiro 4.5 Decane Derivatives in Vitro Studies

Ligand Binding Dynamics and Molecular Target Interaction (Non-Human Biological Systems)

Derivatives of the spiro[4.5]decane framework have demonstrated significant binding affinity for several receptor systems, primarily G-protein coupled receptors (GPCRs) and sigma receptors. These interactions are characterized by high affinity and varying degrees of selectivity, which are dictated by the specific substitutions on the spirocyclic core.

One area of extensive research involves arylpiperazine derivatives built upon a 1,4-dioxa-spiro[4.5]decane scaffold. These compounds have been evaluated for their binding affinity at serotonergic (5-HT₁ₐ) and adrenergic (α₁) receptors. In vitro binding assays using cell lines expressing these receptors have identified compounds with nanomolar affinity. For instance, certain derivatives have emerged as promising α₁ receptor antagonists, while others behave as potent and efficacious 5-HT₁ₐ receptor agonists. Molecular docking studies complement these findings, suggesting that the ligands fit within the receptor's binding pocket, forming key interactions that stabilize the ligand-receptor complex.

Another significant target for this class of compounds is the sigma (σ) receptor family. A series of 1-oxa-8-azaspiro[4.5]decane derivatives exhibited nanomolar affinity for σ₁ receptors, with Kᵢ values ranging from 0.61 to 12.0 nM. Similarly, a specific 1,4-dioxa-8-azaspiro[4.5]decane derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, was found to possess a high affinity for σ₁ receptors with a Kᵢ value of 5.4 ± 0.4 nM. nih.govfigshare.com This compound also showed significant selectivity, being 30-fold more selective for σ₁ over σ₂ receptors and over 1400-fold selective against the vesicular acetylcholine (B1216132) transporter. nih.govfigshare.com These in vitro binding studies, often conducted on animal-derived tissues or cell lines (e.g., human carcinoma and melanoma cell lines), confirm the specific interaction between the spiro[4.5]decane derivatives and σ₁ receptors. nih.gov

Table 1: In Vitro Binding Affinities of Spiro[4.5]decane Derivatives
Compound ScaffoldDerivativeMolecular TargetBinding Affinity (Kᵢ)Selectivity
1,4-Dioxa-8-azaspiro[4.5]decane8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ₁ Receptor5.4 ± 0.4 nM30-fold over σ₂ Receptor nih.govfigshare.com
1-Oxa-8-azaspiro[4.5]decaneSeries of 7 ligandsσ₁ Receptor0.61 - 12.0 nM2 to 44-fold over σ₂ Receptor
1,4-Dioxa-spiro[4.5]decaneArylpiperazine derivative 105-HT₁ₐ ReceptorPotent AgonistData not specified
1,4-Dioxa-spiro[4.5]decaneArylpiperazine derivatives 9, 27, 30α₁ AdrenoceptorsPromising AntagonistsData not specified

Modulation of Enzyme Activity in Biochemical Pathways (In Vitro Context)

Beyond receptor binding, certain azaspiro[4.5]decane derivatives have been identified as potent modulators of enzyme-related complexes, specifically the mitochondrial permeability transition pore (mPTP). The mPTP is a multiprotein complex, with components of the Fₒ-ATP synthase acting as a key structural element, that forms in the inner mitochondrial membrane under conditions of cellular stress. Its opening can lead to mitochondrial dysfunction.

In vitro studies on isolated mitochondria have shown that derivatives of 1,3,8-triazaspiro[4.5]decane and 1,4,8-triaza-spiro[4.5]decan-2-one can effectively inhibit the opening of the mPTP. researchgate.net This inhibitory action is believed to occur through direct interaction with the c-subunit of the Fₒ-ATP synthase. nih.gov Molecular modeling and site-directed mutagenesis studies have further elucidated this interaction. researchgate.netnih.gov These investigations revealed a potential binding site for these spirocyclic inhibitors at the interface between the c-subunit ring and subunit a of the ATP synthase. researchgate.net

Interestingly, the mechanism of inhibition by 1,3,8-triazaspiro[4.5]decane derivatives differs from that of other known inhibitors like Oligomycin A. nih.gov While the binding of Oligomycin A is dependent on several critical amino acid residues, including a key glutamic acid residue (Glu¹¹⁹) in the c-subunit, the triazaspiro[4.5]decane compounds can inhibit mPTP opening even when this residue is mutated. nih.gov This suggests an alternative binding mode that does not interfere with the proton movement essential for ATP synthesis, potentially offering a more favorable profile. nih.gov The ability of these compounds to prevent mPTP opening in in vitro models of hypoxia/reoxygenation highlights their potential to modulate key events in cellular biochemical pathways. researchgate.net

Table 2: Modulation of mPTP Opening by Azaspiro[4.5]decane Derivatives
Compound ScaffoldDerivative ExampleBiological TargetEffectMechanism Detail
1,4,8-Triaza-spiro[4.5]decan-2-oneCompound 14eMitochondrial Permeability Transition Pore (mPTP)Potent InhibitionBinding at the interface of c-subunit ring and subunit a of ATP synthase. researchgate.net
1,3,8-Triazaspiro[4.5]decaneCompound PP11Fₒ-ATP Synthase c-subunitInhibition of PTP functionInteraction is independent of the key Glu¹¹⁹ residue. nih.gov

Structure-Activity Relationship (SAR) Concepts for Spirocyclic Scaffolds

The study of structure-activity relationships (SAR) for spiro[4.5]decane derivatives is essential for optimizing their interaction with biological targets. The rigid spirocyclic core provides a fixed orientation for various functional groups, allowing for a systematic exploration of how structural modifications influence biological activity.

For the 1,4-dioxa-spiro[4.5]decane-based arylpiperazine ligands, SAR studies have revealed key determinants for affinity and selectivity towards 5-HT₁ₐ and α₁ receptors. The nature of the aryl group attached to the piperazine (B1678402) ring, the length and flexibility of the linker connecting the spirocyclic core to the piperazine, and substitutions on the spiro[4.5]decane moiety itself all contribute significantly to the binding profile. The exploration of a set of these arylpiperazine derivatives led to the identification of specific compounds with enhanced potency and selectivity for either the 5-HT₁ₐ or α₁ receptors, demonstrating that subtle chemical modifications can switch a compound's target preference.

In the case of σ₁ receptor ligands based on the 1-oxa-8-azaspiro[4.5]decane scaffold, SAR analysis indicates that the "primary hydrophobic region" can be varied. Replacing larger aromatic moieties with smaller, less lipophilic groups like 1,4-dioxa-8-azaspiro[4.5]decane or even tetrahydrofuran (B95107) can maintain nanomolar affinity for the σ₁ receptors. This suggests that the spirocyclic portion of the molecule fulfills a crucial spatial and hydrophobic requirement for binding, allowing for modifications at other positions to fine-tune properties like selectivity and lipophilicity.

For the triazaspiro[4.5]decane derivatives that inhibit the mPTP, modeling studies have helped to rationalize the observed SAR. The potency of these compounds is closely linked to the specific substituents on the spirocyclic framework, which influence how the molecule docks into its proposed binding site on the Fₒ-ATP synthase complex. researchgate.net The ability to establish specific interactions within this binding pocket is a key driver of their inhibitory activity. researchgate.netnih.gov These findings underscore the importance of the three-dimensional arrangement of functional groups around the spiro[4.5]decane core in dictating biochemical function.

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